Cas no 15861-32-2 (5-bromo-2,3-dihydro-1h-indole hydrochloride)
5-bromo-2,3-dihydro-1h-indole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Bromoindoline hydrochloride
- 5-bromo-2,3-dihydro-1H-indole hydrochloride
- 5-bromoindoline HCL
- 5-Bromo-2,3-dihydro-1h-indole HCl
- DB-358773
- 5-bromo-2,3-dihydro-1H-indole;hydrochloride
- BS-21588
- AKOS016846021
- MFCD12761538
- 5-Bromoindolinehydrochloride
- A3495
- F13820
- 15861-32-2
- DTXSID20724635
- 5-BroMo-2,3-dihydro-1H-indolehydrochloride
- EN300-113560
- 5-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1)
- 1H-Indole, 5-bromo-2,3-dihydro-, hydrochloride (1:1)
- CS-0210909
- 5-Bromo-2,3-dihydro-1H-indole; hydrochloride
- SB64416
- 5-bromo-2,3-dihydro-1h-indole hydrochloride
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- MDL: MFCD12761538
- Inchi: 1S/C8H8BrN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H
- InChI Key: JKJBSPYKVDWLOG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)CCN2.Cl
Computed Properties
- Exact Mass: 232.96069g/mol
- Monoisotopic Mass: 232.96069g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
5-bromo-2,3-dihydro-1h-indole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007144-25g |
5-Bromoindoline hydrochloride |
15861-32-2 | 95% | 25g |
$268.00 | 2022-04-02 | |
| Alichem | A199007144-100g |
5-Bromoindoline hydrochloride |
15861-32-2 | 95% | 100g |
$696.80 | 2022-04-02 | |
| TRC | B997318-100mg |
5-bromo-2,3-dihydro-1h-indole hydrochloride |
15861-32-2 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B997318-500mg |
5-bromo-2,3-dihydro-1h-indole hydrochloride |
15861-32-2 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B997318-1g |
5-bromo-2,3-dihydro-1h-indole hydrochloride |
15861-32-2 | 1g |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM147535-100g |
5-bromoindoline hydrochloride |
15861-32-2 | 95% | 100g |
$486 | 2021-08-05 | |
| Chemenu | CM147535-100g |
5-bromoindoline hydrochloride |
15861-32-2 | 95% | 100g |
$508 | 2023-03-05 | |
| abcr | AB463101-1 g |
5-Bromoindoline HCl; . |
15861-32-2 | 1g |
€67.50 | 2023-06-15 | ||
| abcr | AB463101-5 g |
5-Bromoindoline HCl; . |
15861-32-2 | 5g |
€130.40 | 2023-06-15 | ||
| abcr | AB463101-10 g |
5-Bromoindoline HCl; . |
15861-32-2 | 10g |
€195.00 | 2023-06-15 |
5-bromo-2,3-dihydro-1h-indole hydrochloride Suppliers
5-bromo-2,3-dihydro-1h-indole hydrochloride Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-bromo-2,3-dihydro-1h-indole hydrochloride
Research Brief on 5-Bromo-2,3-dihydro-1H-indole Hydrochloride (CAS: 15861-32-2): Recent Advances and Applications
5-Bromo-2,3-dihydro-1H-indole hydrochloride (CAS: 15861-32-2) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical structure and reactivity. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 5-bromo-2,3-dihydro-1H-indole hydrochloride as a precursor for the synthesis of indole-based kinase inhibitors. The research demonstrated that modifications at the 5-position of the indole ring, such as bromination, significantly enhance the binding affinity of these inhibitors to target kinases, making them promising candidates for cancer therapy. The study utilized computational docking and in vitro assays to validate the efficacy of these compounds.
In another recent investigation, researchers focused on the compound's role in the synthesis of serotonin receptor modulators. The brominated indole scaffold was found to be crucial for achieving selective binding to 5-HT receptors, which are implicated in various neurological disorders. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), reported that 5-bromo-2,3-dihydro-1H-indole hydrochloride derivatives exhibited potent antagonistic activity against 5-HT2A receptors, suggesting potential applications in treating schizophrenia and depression.
From a synthetic chemistry perspective, advancements in the green synthesis of 5-bromo-2,3-dihydro-1H-indole hydrochloride have also been reported. A 2023 paper in ACS Sustainable Chemistry & Engineering described a solvent-free, catalytic bromination method that improves yield and reduces environmental impact. This method employs a recyclable catalyst and avoids hazardous solvents, aligning with the growing demand for sustainable chemical processes.
In conclusion, 5-bromo-2,3-dihydro-1H-indole hydrochloride continues to be a valuable building block in medicinal chemistry, with recent studies underscoring its potential in kinase inhibitor development, serotonin receptor modulation, and sustainable synthesis. Further research is warranted to explore its applications in other therapeutic areas and to optimize its synthetic pathways for industrial-scale production.
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